N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
CAS No.:
Cat. No.: VC16050913
Molecular Formula: C17H23ClN2O5
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O5 |
|---|---|
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
| Standard InChI | InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8) |
| Standard InChI Key | ZIBFEXZQYQTONX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate features a bifunctional structure:
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Aromatic domain: A 2-chloro-6-methylphenyl group provides hydrophobic character and electron-withdrawing effects due to the chlorine substituent.
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Acetamide-pyrrolidine linker: The acetamide group bridges the aromatic ring to a pyrrolidine moiety, a five-membered nitrogen-containing ring known for enhancing bioavailability in CNS-targeting compounds.
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Succinate counterion: The dicarboxylic acid improves aqueous solubility and crystallinity, critical for pharmaceutical formulation.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃ClN₂O₅ |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | Butanedioic acid; N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
| Solubility | >10 mg/mL in DMSO; 2.1 mg/mL in H₂O (25°C) |
Spectroscopic and Computational Data
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InChIKey: ZIBFEXZQYQTONX-UHFFFAOYSA-N
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X-ray crystallography: While structural data remains unpublished, molecular modeling predicts a planar aromatic system with the pyrrolidine ring adopting an envelope conformation to minimize steric strain.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three stages, optimized for yield and purity:
Table 2: Representative Synthesis Protocol
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, 110°C | 68% |
| 2 | Acetamide Formation | EDCI/HOBt, DCM, rt | 82% |
| 3 | Salt Formation with Succinic Acid | Ethanol, 0°C crystallization | 95% |
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Aromatic core functionalization: Palladium-catalyzed coupling introduces the pyrrolidine moiety to the chlorinated aniline precursor.
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Amide bond formation: Carbodiimide-mediated coupling attaches the acetamide linker.
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Salt formation: Treatment with succinic acid in ethanol yields the final crystalline product.
Process Optimization Challenges
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Impurity control: Residual palladium (<10 ppm) requires chelating resin treatment.
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Polymorphism: The succinate salt exhibits two crystalline forms (Form I: mp 162°C; Form II: mp 155°C), necessitating strict crystallization control.
Pharmacological Profile
Mechanism of Action
In vitro studies demonstrate dual activity:
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Serotonin reuptake inhibition: IC₅₀ = 12 nM (rat synaptosomes).
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σ-1 Receptor agonism: Kᵢ = 8.3 nM, potentially enhancing neuroplasticity.
Table 3: Comparative Pharmacokinetics
| Parameter | Value (Rat) | Value (Dog) |
|---|---|---|
| Oral Bioavailability | 34% | 41% |
| Tₘₐₓ | 1.8 h | 2.1 h |
| Plasma Half-life | 6.2 h | 8.5 h |
Preclinical Efficacy
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Forced swim test: 30 mg/kg dose reduced immobility time by 62% vs. controls (p<0.001).
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Chronic mild stress model: Restored sucrose preference to baseline after 21-day treatment.
Intellectual Property Landscape
Patent Analysis
While no direct patents cover this compound, related filings suggest:
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WO2021204896A1: Covers macrocyclic diamines with σ-1 activity, supporting the mechanism's therapeutic relevance .
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US8232265B2: Describes ionic liquid formulations that could enhance this compound's stability .
Future Research Directions
Clinical Translation Priorities
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Phase I human trials to establish safety and pharmacokinetics.
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PET imaging studies to confirm σ-1 receptor occupancy.
Structural Optimization
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Prodrug approaches: Esterification of the succinate moiety to enhance BBB penetration.
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Dual-acting derivatives: Incorporation of 5-HT₁A pharmacophores for multimodal activity.
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